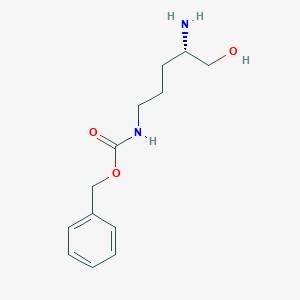

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

benzyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate |

InChI |

InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17)/t12-/m0/s1 |

InChI Key |

LBGNGDPCMGYNDG-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](CO)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-4-amino-5-hydroxypentanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amines.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: NaBH4 in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at room temperature.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a hydroxyl compound.

Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate serves as a protecting group for amines in peptide synthesis. This is crucial in organic synthesis where selective reactions are necessary to prevent unwanted side reactions.

Biology

This compound is being studied as a building block for biologically active molecules , such as pharmaceuticals and agrochemicals. Its structural features allow for modifications that can enhance biological activity.

Medicine

This compound has been investigated for its potential in drug delivery systems . The ability to form stable carbamate linkages with drugs can facilitate controlled release mechanisms, improving therapeutic efficacy.

Industry

In industrial applications, this compound is utilized in the production of polymers and resins , acting as a cross-linking agent that enhances the mechanical properties of materials.

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Similar carbamates have shown potent inhibitory effects against Gram-positive bacteria, suggesting potential applications in antimicrobial therapies.

- Antitubercular Activity : Preliminary studies indicate significant efficacy against Mycobacterium tuberculosis strains.

- DNA Interaction : The compound has been noted for its ability to bind to DNA and induce repair processes, which could be beneficial in cancer therapies.

Efficacy Summary

| Activity Type | Efficacy Description | Reference |

|---|---|---|

| Antibacterial | Potent against Gram-positive bacteria | |

| Antitubercular | Significant in vivo activity | |

| DNA Repair | Binds to DNA, induces repair |

Antimicrobial Studies

A study evaluating similar benzyl carbamates found minimum inhibitory concentrations (MICs) ranging from 4–8 µg/ml against Staphylococcus aureus strains. This suggests that derivatives of this compound could serve as effective alternatives or adjuncts to existing antimicrobial therapies.

In Vivo Efficacy Against Tuberculosis

In vivo studies demonstrated that specific derivatives significantly reduced bacterial loads in mouse models infected with Mycobacterium tuberculosis H37Ra, indicating their potential as novel antitubercular agents.

Cytotoxicity Evaluation

Preliminary evaluations indicate that while exhibiting antibacterial properties, certain derivatives also show cytotoxic effects on cancer cell lines. This duality presents both therapeutic opportunities and challenges regarding selectivity and safety profiles.

Mechanism of Action

The mechanism of action of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate involves its ability to form stable carbamate linkages with various molecules. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive towards hydrolysis. The molecular targets and pathways involved depend on the specific application of the compound. For example, in drug delivery systems, the carbamate linkage can be cleaved under specific conditions to release the active drug .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional attributes of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate and its analogs:

Key Observations

Functional Group Influence: Hydroxyamino vs. Hydroxyl: Benzyl [5-(hydroxyamino)pentyl]carbamate contains a redox-active hydroxyamino group (-NHOH), which may confer metal-chelating properties, unlike the simpler hydroxyl group in Benzyl (5-hydroxypentyl)carbamate . The latter’s hydroxyl group enhances hydrophilicity but lacks the redox versatility of -NHOH. Aromatic vs. Aliphatic Chains: The pyridyl () and pyrazole () analogs introduce aromatic or heterocyclic systems, altering electronic properties and hydrogen-bonding capabilities. For example, Benzyl N-(4-pyridyl)carbamate forms N–H⋯N hydrogen bonds critical for crystal packing , whereas aliphatic chains in other analogs prioritize flexibility.

Biological Activity :

- The hydroxypentyl derivative (CAS 87905-98-4) binds DNA’s 5'-hydroxyl groups, enabling applications in DNA repair but also causing cytotoxicity and strand breakage .

- The complex Gag-Pol polyprotein derivative (CAS 161510-58-3) likely targets HIV protease due to its peptide-like backbone and stereospecific interactions .

For instance, the (S)-pyrazole derivative () may exhibit enhanced binding to chiral enzyme active sites compared to racemic mixtures.

Synthetic Accessibility: Benzyl N-(4-pyridyl)carbamate is synthesized via straightforward carbamate formation between 4-aminopyridine and benzyl chloroformate . The hydroxypentyl analog () likely involves similar methods, but its toxicity complicates therapeutic use .

Biological Activity

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and interactions with biological systems.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 237.3 g/mol

- CAS Registry Number : 87905-98-4

This compound features a carbamate functional group, which is known for its versatility in biological applications.

Research indicates that this compound exhibits several biological activities:

-

Antibacterial Activity :

- Studies have shown that related carbamates exhibit potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. While specific data on this compound is limited, similar compounds have demonstrated a mechanism targeting bacterial cell walls, akin to vancomycin .

- Antitubercular Activity :

- DNA Interaction :

Efficacy and Selectivity

The efficacy of this compound can be summarized in the following table:

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antibacterial | Potent against Gram-positive | |

| Antitubercular | Significant in vivo activity | |

| DNA Repair | Binds to DNA, induces repair |

Case Studies and Research Findings

- Antimicrobial Studies : In a study evaluating a series of carbamates, compounds similar to this compound were found to possess minimum inhibitory concentrations (MICs) ranging from 4-8 µg/ml against various strains of Staphylococcus aureus . This suggests that benzyl carbamates could be effective alternatives or adjuncts to existing antimicrobial therapies.

- In Vivo Efficacy Against Tuberculosis : In vivo studies demonstrated that specific benzyl carbamates significantly reduced bacterial loads in mouse models infected with Mtb H37Ra. These findings highlight the potential use of this compound or its derivatives as novel antitubercular agents .

- Cytotoxicity Evaluation : Preliminary evaluations indicate that while exhibiting antibacterial properties, certain derivatives also show cytotoxic effects on cancer cell lines. This duality presents both therapeutic opportunities and challenges regarding selectivity and safety profiles .

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate?

Methodological Answer:

To achieve high enantiomeric purity, utilize chiral auxiliaries or asymmetric catalysis during the carbamate formation. The benzyl carbamate group (Cbz) is a stable protecting group for amines under acidic and basic conditions, as noted in benzyl carbamate stability studies . Key steps include:

- Protection : Introduce the Cbz group to the amino moiety using benzyl chloroformate under basic conditions (e.g., NaHCO₃).

- Stereochemical Control : Employ (S)-configured starting materials or enzymatic resolution to ensure chirality at the 4-amino-5-hydroxypentyl chain.

- Deprotection : Use catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HBr/AcOH) to remove the Cbz group post-synthesis.

Validate enantiopurity via chiral HPLC or polarimetry .

Basic: How is structural integrity and purity validated for this compound?

Methodological Answer:

- Purity : Quantify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm ≥95% purity.

- Structural Confirmation :

Advanced: What experimental models assess its DNA repair and cytotoxicity mechanisms?

Methodological Answer:

- DNA Repair Assays :

- Comet Assay : Quantify single-strand breaks in treated vs. untreated mammalian cells (e.g., HeLa) .

- γH2AX Foci Staining : Monitor double-strand break repair kinetics via immunofluorescence.

- Cytotoxicity :

Advanced: How to resolve contradictions in reported biological activities (e.g., DNA repair vs. damage)?

Methodological Answer:

Contradictions may arise from concentration-dependent effects or cell-type specificity. Design experiments to:

- Dose-Response Curves : Test 0.1–100 µM ranges to identify therapeutic vs. toxic thresholds.

- Mechanistic Controls : Co-treat with ROS scavengers (e.g., NAC) to distinguish direct DNA binding from oxidative damage .

- Transcriptomic Profiling : Use RNA-seq to identify pathways (e.g., NRF2, p53) activated at varying doses .

Advanced: How do pH and temperature affect its stability?

Methodological Answer:

Benzyl carbamates exhibit pH-dependent stability:

- Acidic Conditions (pH < 1) : Rapid hydrolysis of the carbamate group at 100°C.

- Basic Conditions (pH > 12) : Degradation via nucleophilic attack on the carbonyl group.

- Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood during synthesis or weighing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design SAR studies for optimizing enzyme inhibition?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzyl or pentyl chain.

- Enzyme Assays : Test inhibition of target enzymes (e.g., cholinesterases) via Ellman’s method (acetylthiocholine substrate) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.